molecular formula C9H6N4OS2 B2710646 N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1251578-94-5

N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2710646
CAS RN: 1251578-94-5
M. Wt: 250.29
InChI Key: XKZDWEJNFNWLON-UHFFFAOYSA-N
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Description

Cyanothiophen and thiadiazole are both important structures in medicinal chemistry. They are often used as building blocks in the synthesis of various biologically active compounds .


Synthesis Analysis

Typically, compounds like these can be synthesized through various methods such as condensation reactions . For instance, a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The molecular structure of such compounds is usually analyzed using techniques like FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of these compounds can be quite diverse, depending on the specific functional groups present in the molecule. They can undergo a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their specific structure. For example, thiophene derivatives are known to exhibit a variety of properties and applications, such as being used in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Anticancer Applications

The synthesis and biological evaluation of thiadiazole derivatives, including structures related to N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, have shown significant promise in anticancer research. For instance, a study by Tiwari et al. (2017) detailed the microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds. These compounds exhibited promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, with some compounds showing GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017). Gomha et al. (2017) also synthesized new thiazole and thiadiazole derivatives that demonstrated potent anticancer activities, particularly against Hepatocellular carcinoma (HepG-2) cell lines, highlighting the therapeutic potential of these compounds (Gomha et al., 2017).

Antimicrobial and Antileishmanial Activities

Wardakhan and El-Sayed (2009) explored the synthesis of 1,3,4-thiadiazole and 1,2,4-triazole derivatives, demonstrating their high antimicrobial activities. This work underscores the utility of thiadiazole derivatives in developing new antimicrobial agents (Wardakhan & El-Sayed, 2009). Sadat-Ebrahimi et al. (2019) developed novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives with significant antileishmanial activity against Leishmania major, highlighting the potential of thiadiazole derivatives in treating parasitic infections (Sadat-Ebrahimi et al., 2019).

Insecticidal Applications

An innovative approach by Mohamed et al. (2020) focused on synthesizing 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives, showcasing remarkable insecticidal activity against cotton leaf worm. This study provides a pathway for the development of new insecticides based on thiadiazole derivatives (Mohamed et al., 2020).

Future Directions

The future research directions would likely involve further exploration of the biological activity of these compounds, as well as optimization of their synthesis methods. Given the importance of cyanothiophen and thiadiazole structures in medicinal chemistry, there is potential for the development of new therapeutics .

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS2/c1-5-7(16-13-12-5)8(14)11-9-6(4-10)2-3-15-9/h2-3H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZDWEJNFNWLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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